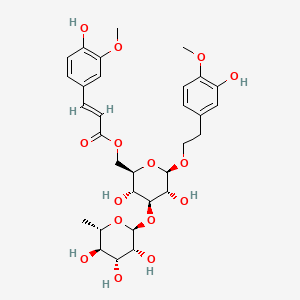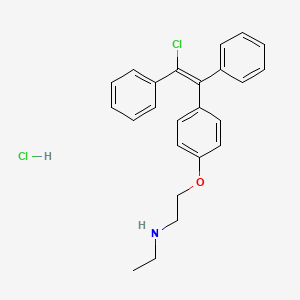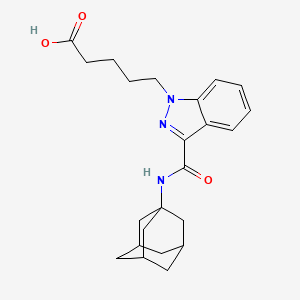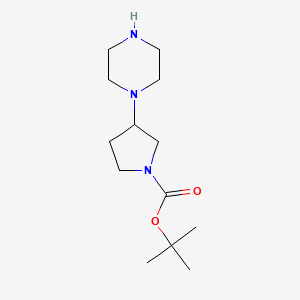
Isomartynoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isomartynoside is a phenylpropanoid glycoside, a type of compound commonly found in plants. It is known for its inhibitory effects on the angiotensin-converting enzyme, which suggests potential antihypertensive properties . This compound is also noted for its anti-fatigue activity . This compound is primarily isolated from plants such as Galeopsis pubescens .
Mechanism of Action
Target of Action
Isomartynoside is a potent angiotensin-converting enzyme (ACE) inhibitor . ACE is a key enzyme in the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure and fluid balance. By inhibiting ACE, this compound can potentially reduce the production of angiotensin II, a potent vasoconstrictor, thereby exerting antihypertensive effects .
Pharmacokinetics
As a glycoside, it is likely that this compound undergoes hydrolysis in the body to release its aglycone and sugar moieties, which may then be further metabolized or excreted .
Result of Action
The primary result of this compound’s action is a reduction in blood pressure due to its ACE inhibitory activity . This can be beneficial in the management of conditions such as hypertension. Additionally, this compound has been shown to have anti-inflammatory properties .
Biochemical Analysis
Biochemical Properties
Isomartynoside interacts with the angiotensin-converting enzyme (ACE), acting as a potent inhibitor . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, of this compound is 505.9 µM .
Cellular Effects
The cellular effects of this compound are primarily related to its role as an ACE inhibitor . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure. By inhibiting ACE, this compound can potentially influence blood pressure regulation.
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the ACE . This inhibition can lead to a decrease in the production of angiotensin II, a potent vasoconstrictor, thereby influencing blood pressure regulation.
Metabolic Pathways
This compound is involved in the metabolic pathway of the Renin-Angiotensin System (RAS) due to its role as an ACE inhibitor
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of isomartynoside typically involves extraction from plant sources. The roots of Rehmannia glutinosa are one such source . The extraction process generally includes the use of solvents like ethanol, followed by purification using techniques such as silica gel chromatography and Sephadex LH-20 column chromatography .
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in certain plants. the extraction and purification processes can be scaled up for industrial purposes. This involves large-scale solvent extraction, followed by advanced chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Isomartynoside undergoes various chemical reactions, including:
Oxidation: This reaction can alter the phenolic groups present in the compound.
Reduction: This reaction can modify the glycosidic bonds.
Substitution: This reaction can occur at the phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
Isomartynoside has several scientific research applications:
Chemistry: It is used as a reference compound in the study of phenylpropanoid glycosides.
Industry: It is used in the formulation of health supplements and herbal remedies.
Comparison with Similar Compounds
Martynoside: Another phenylpropanoid glycoside with similar enzyme inhibitory properties.
Acteoside: Known for its antioxidant and anti-inflammatory activities.
Leucosceptoside A: Exhibits similar inhibitory effects on enzymes.
Uniqueness: Isomartynoside is unique due to its specific inhibitory activity against the angiotensin-converting enzyme, which is not as pronounced in some of its analogs. Additionally, its anti-fatigue properties add to its distinct profile .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O15/c1-15-24(35)26(37)27(38)31(44-15)46-29-25(36)22(14-43-23(34)9-6-16-4-7-18(32)21(13-16)41-3)45-30(28(29)39)42-11-10-17-5-8-20(40-2)19(33)12-17/h4-9,12-13,15,22,24-33,35-39H,10-11,14H2,1-3H3/b9-6+/t15-,22+,24-,25+,26+,27+,28+,29-,30+,31-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTBVWKAIZBSRS-ZXLVUZSHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)OC)O)COC(=O)C=CC4=CC(=C(C=C4)O)OC)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCCC3=CC(=C(C=C3)OC)O)COC(=O)/C=C/C4=CC(=C(C=C4)O)OC)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is isomartynoside and where is it found?
A1: this compound is a phenylpropanoid glycoside found naturally in various plant species. It has been isolated from Plantago major subsp. intermedia [], Callicarpa nudiflora [, ], Pedicularis rex [, ], Schnabelia tetradonta [], Verbascum atlanticum [], Buddleja davidii [], Buddleja albiflora [], Pedicularis dichotoma [], Rehmannia glutinosa [, ], Callicarpa arborea [], Pedicularis cephalantha [], Pedicularis sibthorpii [], and Galeopsis pubescens [].
Q2: What are the known biological activities of this compound?
A2: While the specific mechanisms of action are still under investigation, research suggests that this compound exhibits antioxidant [] and potential anti-fatigue properties [].
Q3: How does this compound demonstrate its antioxidant activity?
A3: In a study using Plantago major subsp. intermedia extracts, this compound displayed significant antioxidant activity through several mechanisms, including:
- Inhibition of lipid peroxidation: this compound effectively protected against lipid peroxidation, indicating its ability to neutralize reactive oxygen species (ROS) and protect cell membranes. []
- ABTS cation radical scavenging: this compound demonstrated strong scavenging activity against ABTS cation radicals, further supporting its ability to neutralize harmful free radicals. []
- Cupric reducing antioxidant capacity: this compound exhibited potent cupric reducing capacity, indicating its ability to donate electrons and act as an effective reducing agent. []
Q4: Are there any studies investigating the anti-fatigue properties of this compound?
A4: A study on Pedicularis dichotoma revealed that verbascoside, a compound structurally related to this compound, demonstrated promising anti-fatigue effects in mice. Further research is needed to determine if this compound shares this activity. []
Q5: What is the chemical structure of this compound?
A5: this compound is a phenylpropanoid glycoside composed of a caffeic acid moiety linked to a rhamnose-glucose disaccharide. It is structurally similar to martynoside, another phenylpropanoid glycoside, differing only in the glycosidic linkage of the rhamnose unit.
Q6: Is there any spectroscopic data available for this compound?
A6: While specific spectroscopic data is not provided in the abstracts, the structures of compounds isolated from various plant sources, including this compound, were elucidated using a combination of spectroscopic techniques. These techniques likely included Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS), and optical rotation measurements. [, , , , , , , , , , , , , ]
Q7: Are there any studies on the stability or formulation of this compound?
A7: Currently, there is limited information available regarding the stability, formulation, or specific applications of this compound. Further research is needed to investigate these aspects.
Q8: What analytical methods are used to characterize and quantify this compound?
A8: Researchers have employed various analytical methods for the isolation, identification, and quantification of this compound. These include:
- Chromatographic techniques: Several chromatographic techniques are commonly used, including silica gel column chromatography, reversed-phase high-performance liquid chromatography (RP-HPLC), preparative HPLC, and Sephadex LH-20 column chromatography. [, , , , , , , , , , , , ]
- Spectroscopic analysis: NMR, HRESI-MS, and optical rotation measurements are commonly used for structural characterization. [, , , , , , , , , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid](/img/structure/B568881.png)
